![molecular formula C19H15ClFN3O3 B2545703 N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-25-5](/img/structure/B2545703.png)
N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a chlorophenyl group, a pyrroloquinoline group, and an oxalamide group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. These features could potentially influence its physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in its structure. For example, the fluorophenyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the oxalamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and chlorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Halogenation of Pyrrolo[1,2-a]quinoxalines
The study by Le et al. (2021) focuses on the halogenation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines, which are significant in pharmaceutical research and organic synthesis. The method developed allows for selective chlorination and bromination, accommodating various functional groups, including fluoro and chloro, under specific reaction conditions. This advancement in the diversification of pyrroloquinoline derivatives opens new avenues for their application in drug design and synthesis, contributing to the development of novel pharmaceutical compounds (Le et al., 2021).
Quinoxaline Derivatives as Ligands
Quinoxaline Amides and Carbamates as GABAA Receptor Modulators
The work by Tenbrink et al. (1994) presents a series of imidazo[1,5-a]quinoxaline amides and carbamates that exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds demonstrate a range of intrinsic efficacies and have potential implications in the treatment of disorders associated with GABAA receptor dysfunction, such as anxiety, epilepsy, and insomnia (Tenbrink et al., 1994).
Anion Binding with Fluorinated Quinoxalines
Enhanced Anion Binding by Fluorinated Quinoxalines
Anzenbacher et al. (2000) describe the synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which act as neutral anion receptors. These compounds show significantly increased affinity for anions like fluoride, chloride, and dihydrogen phosphate, especially in the case of 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline. The enhanced anion binding capabilities of these fluorinated quinoxalines could lead to their application in chemical sensing and environmental monitoring (Anzenbacher et al., 2000).
Quinoxalines in Sensing and Imaging
Quinoxaline-Based Chemosensors for Zn2+
Park et al. (2015) synthesized a quinoxaline-based chemosensor with remarkable sensitivity and selectivity for Zn2+ in aqueous solutions. The sensor's ability to detect Zn2+ at concentrations below WHO guidelines for drinking water and its applicability in living cells and water samples highlight its potential in environmental monitoring and biological research (Park et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c20-14-9-12(2-3-15(14)21)22-18(26)19(27)23-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAMRULOQFCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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